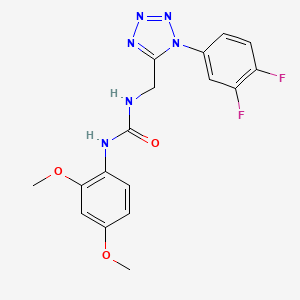

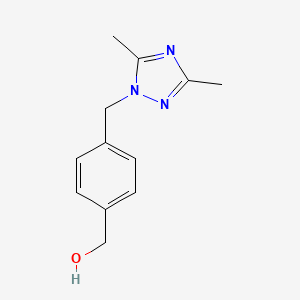

![molecular formula C19H16ClNOS B2531075 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034287-28-8](/img/structure/B2531075.png)

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been described in the provided studies. In the first study, a novel compound with the formula C17H11ClOS was synthesized, and its structure was characterized using various techniques such as FT-IR, Raman, and single-crystal X-ray diffraction . The synthesis method is not detailed in the abstract, but the characterization suggests a careful approach to confirm the molecular structure of the synthesized compound. Similarly, in the second study, a new ligand, 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone, was synthesized using a novel method . This ligand was then used to create two europium (III) complexes, indicating a multi-step synthesis process involving the formation of a ligand followed by its complexation with a metal ion.

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first study was determined using density functional theory (DFT) with the Becke-3-Lee-Yang-Parr functional and the 6-311+G(3df,p) basis set . The compound crystallizes in the monoclinic space group P2_1/c, and the central enone group adopts an E configuration. Theoretical predictions were in good agreement with the experimental data, indicating a reliable structure determination. The second study does not provide detailed molecular structure analysis but suggests that the synthesized ligand forms complexes with europium (III), which could imply specific coordination geometry around the metal center .

Chemical Reactions Analysis

The abstracts provided do not detail specific chemical reactions or mechanisms. However, the synthesis of the europium (III) complexes in the second study implies that the ligand reacts with europium (III) perchlorate to form the complexes, which is a type of coordination reaction . The enhancement of fluorescence in the presence of 1,10-phenanthroline suggests that there may be an interaction or energy transfer between the ligand and the europium ion, which could be considered a photochemical reaction.

Physical and Chemical Properties Analysis

The physical properties of the compound in the first study are partially described by its crystalline structure and unit cell parameters . The chemical properties, such as vibrational frequencies, were investigated using vibrational spectroscopy and compared with theoretical predictions. For the second study, the chemical properties of the europium complexes are discussed in terms of their luminescence. The fluorescence spectra indicate strong metal-centered fluorescence, and the ternary complex with 1,10-phenanthroline shows enhanced fluorescence intensity compared to the binary complex . This suggests that the physical property of luminescence is significantly influenced by the chemical environment of the europium ion.

Scientific Research Applications

Synthesis and Potential Anticonvulsant Activity

Research has focused on the synthesis of novel compounds with potential anticonvulsant activities, including derivatives related to 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone. For instance, a study explored the synthesis, molecular modelling, and preliminary evaluation of anticonvulsant activity of new naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives. These compounds were tested in vivo for delaying strychnine-induced seizures, showing significant anticonvulsant potential compared to phenobarbital, indicating a promising avenue for the development of new anticonvulsant drugs (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

Environmental and Biocatalysis Studies

Another significant application is in environmental science and biocatalysis. For example, purified naphthalene dioxygenase from Pseudomonas sp. has been shown to oxidize a range of aromatic compounds, demonstrating the enzyme's potential in bioremediation and synthetic applications. This research underlines the versatility of naphthalene derivatives in environmental biotechnology (Lee & Gibson, 1996).

Advanced Material Synthesis

In the field of materials science, derivatives of this compound have been explored for creating conducting polymers and other advanced materials. Research into poly[bis(pyrrol-2-yl)arylenes] demonstrates the potential of these compounds in creating materials with low oxidation potentials, offering new possibilities for electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Catalytic and Biochemical Investigations

Furthermore, the chemical structure of this compound facilitates its use in catalytic and biochemical studies. Investigations into Schiff bases, for example, highlight the role of such compounds in developing potential inhibitors for cytochrome P450, a key enzyme in drug metabolism. This research not only broadens the understanding of enzyme inhibition but also contributes to the development of new therapeutic agents (Grombein, Hu, Heim, Huch, & Hartmann, 2013).

properties

IUPAC Name |

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNOS/c20-18-10-15-12-21(9-8-17(15)23-18)19(22)11-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,10H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTVHDIGLVUDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

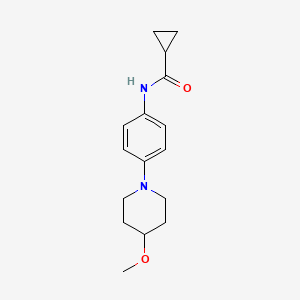

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)

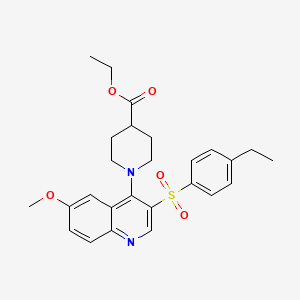

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

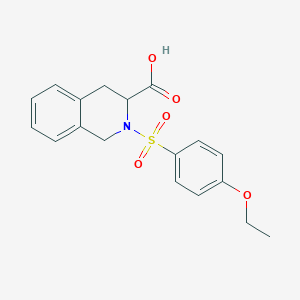

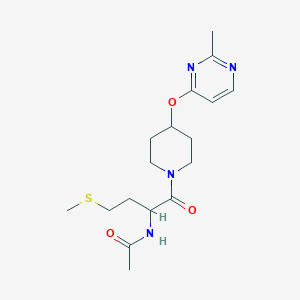

![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)

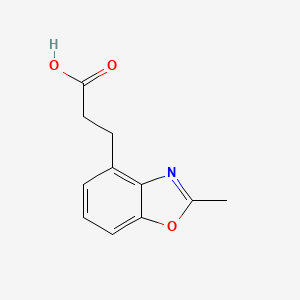

![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)

![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)

![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)